![molecular formula C16H19NO7 B14285485 Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate CAS No. 117903-12-5](/img/structure/B14285485.png)
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate is an organic compound with a complex structure that includes a nitrophenyl group, an oxopropyl group, and a propanedioate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate typically involves the alkylation of enolate ions. The enolate ion is generated from diethyl malonate (diethyl propanedioate) by treatment with a strong base such as sodium ethoxide in ethanol. This enolate ion then reacts with an appropriate alkyl halide, such as 4-nitrophenyl-2-oxopropyl bromide, in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH^-) or alkoxide ions (RO^-) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters.
科学研究应用
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the nitrophenyl and oxopropyl groups.
Diethyl [1-(4-methoxyphenyl)-2-oxopropyl]propanedioate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
117903-12-5 |
|---|---|
分子式 |
C16H19NO7 |
分子量 |
337.32 g/mol |
IUPAC 名称 |
diethyl 2-[1-(4-nitrophenyl)-2-oxopropyl]propanedioate |
InChI |
InChI=1S/C16H19NO7/c1-4-23-15(19)14(16(20)24-5-2)13(10(3)18)11-6-8-12(9-7-11)17(21)22/h6-9,13-14H,4-5H2,1-3H3 |
InChI 键 |
JRIQDZSMLVFWOL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
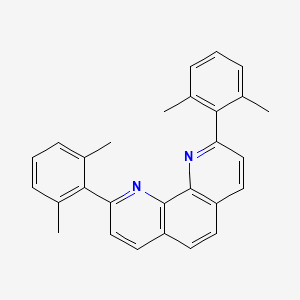
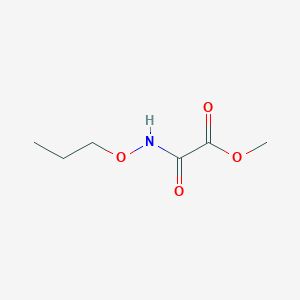
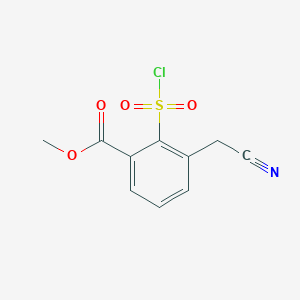
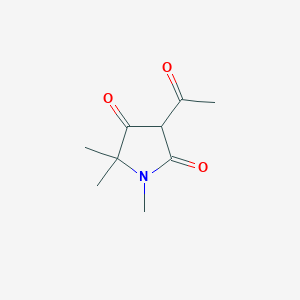
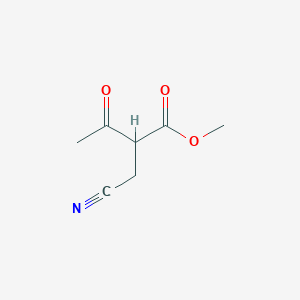
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)
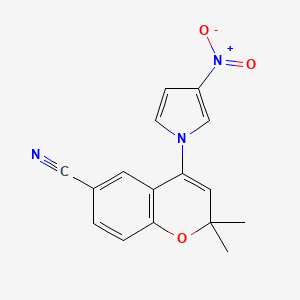

![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
